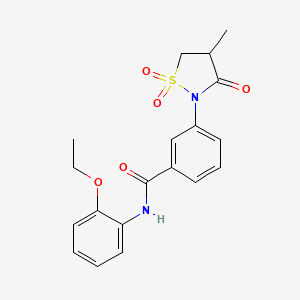

![molecular formula C19H23ClO3 B5129715 1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is a synthetic compound that is commonly known as metoprolol. It belongs to the class of medications known as beta-blockers, which are used to treat a variety of medical conditions such as hypertension, angina, and heart failure. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.

Mechanism of Action

Metoprolol acts by selectively blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and cardiac output. This results in a decrease in blood pressure and a reduction in the workload of the heart. It also has some beta-2 blocking activity, which can cause bronchoconstriction and decreased insulin secretion.

Biochemical and Physiological Effects:

Metoprolol has several biochemical and physiological effects. It reduces the heart rate and cardiac output, which leads to a decrease in blood pressure. It also reduces the oxygen demand of the heart, which can be beneficial in patients with angina or heart failure. Metoprolol can also cause bronchoconstriction and decreased insulin secretion, which can be problematic in patients with asthma or diabetes.

Advantages and Limitations for Lab Experiments

Metoprolol has several advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action, which makes it a useful tool for investigating the role of beta-adrenergic receptors in various physiological processes. However, its effects can be dose-dependent and can vary depending on the experimental conditions. Additionally, its beta-2 blocking activity can be problematic in experiments where bronchoconstriction or insulin secretion are important factors.

Future Directions

There are several future directions for research on metoprolol. One area of interest is the potential use of beta-blockers in cancer therapy. Studies have shown that beta-blockers can reduce cancer cell growth and proliferation, and there is ongoing research to investigate the mechanisms behind this effect. Another area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors, which could have fewer side effects and be more effective in treating certain medical conditions.

Synthesis Methods

Metoprolol is synthesized by reacting 3-(2-methoxy-4-methylphenoxy)propyl magnesium bromide with 1-chloro-3,5-dimethylbenzene. The resulting product is purified and converted to the tartrate salt form, which is the most commonly used form of metoprolol in clinical settings.

Scientific Research Applications

Metoprolol has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of beta-adrenergic receptors in various physiological processes such as cardiovascular function, metabolism, and immune response. It has also been used to study the effects of beta-blockers on cancer cell growth and proliferation.

properties

IUPAC Name |

1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClO3/c1-13-6-7-17(18(12-13)21-4)22-8-5-9-23-19-15(3)10-14(2)11-16(19)20/h6-7,10-12H,5,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCDQPWGRBYXOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Cl)C)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

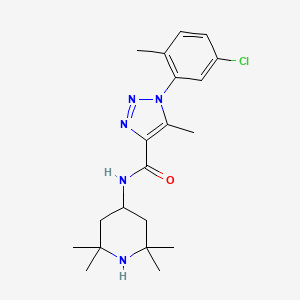

![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)

![5-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5129640.png)

![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)

![5-(1-piperidinylcarbonyl)-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5129650.png)

![8-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5129658.png)

![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)

![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)

![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)

![N-cyclopentyl-2-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5129686.png)

![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)

![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)